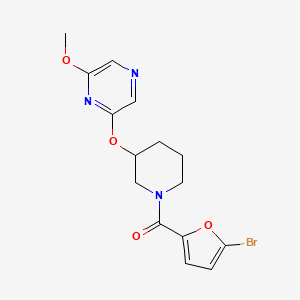
2-(4-Biphenyl)ethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Biphenyl)ethanethiol is a chemical compound that belongs to the family of thiols. It is also known as 4-phenylphenylmethanethiol or 4-biphenyl-2-ylmethanethiol. This compound is widely used in scientific research due to its unique properties, such as its ability to form self-assembled monolayers on various surfaces. In
Mecanismo De Acción
The mechanism of action of 2-(4-Biphenyl)ethanethiol is not well understood. However, it is believed that the thiol group in the compound is responsible for its ability to form SAMs on various surfaces.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is believed that the compound is relatively non-toxic and does not have any significant side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(4-Biphenyl)ethanethiol in lab experiments is its ability to form SAMs on various surfaces. This property allows for the modification of surfaces with functional groups, which can be used for a variety of applications. However, one of the limitations of using this compound is its relatively high cost.
Direcciones Futuras
There are several future directions for the use of 2-(4-Biphenyl)ethanethiol in scientific research. One of the most promising applications is in the development of biosensors. Biosensors are devices that use biological molecules to detect the presence of specific molecules in a sample. This compound can be used to modify the surfaces of these biosensors, allowing for the detection of specific molecules with high sensitivity and specificity.
Another future direction for the use of this compound is in the development of molecular electronics. Molecular electronics involves the use of molecules as electronic components in devices such as transistors and diodes. This compound can be used to modify the surfaces of these devices, allowing for the formation of stable and functional molecular electronic devices.
In conclusion, this compound is a unique compound with several applications in scientific research. Its ability to form self-assembled monolayers on various surfaces makes it a valuable tool for modifying surfaces with functional groups. The compound has several promising applications in the development of biosensors and molecular electronics. However, its relatively high cost is a limitation that needs to be addressed in future research.
Métodos De Síntesis
2-(4-Biphenyl)ethanethiol can be synthesized through several methods. One of the most commonly used methods is the Grignard reaction. This reaction involves the reaction of 4-bromobiphenyl with magnesium in the presence of anhydrous ether to form a Grignard reagent. The Grignard reagent is then reacted with ethyl iodide to form this compound.
Aplicaciones Científicas De Investigación
2-(4-Biphenyl)ethanethiol is widely used in scientific research due to its unique properties. One of the most common applications of this compound is in the formation of self-assembled monolayers (SAMs) on various surfaces. SAMs are used in a variety of applications, including biosensors, molecular electronics, and surface modification.
Propiedades
IUPAC Name |
2-(4-phenylphenyl)ethanethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14S/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPDLFHJNWFZHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2388288.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2388289.png)

![8,9-Dimethoxy-5-[(4-methylbenzyl)thio]-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2388293.png)
![Ethyl 5-[(2,3-dimethoxybenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2388294.png)
![2-chloro-N-(2-{[(propan-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide](/img/structure/B2388295.png)


![N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2388303.png)

![Methyl 2-[5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-1-yl]acetate](/img/structure/B2388305.png)
![Ethyl 6-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2388307.png)